3-methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone

Description

Properties

IUPAC Name |

3-methyl-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-14(2)12-19(21)20-16-10-6-7-11-18(16)22-13-17(20)15-8-4-3-5-9-15/h3-11,14,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZUSPHKFIQETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1C(COC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone is a compound belonging to the benzoxazine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

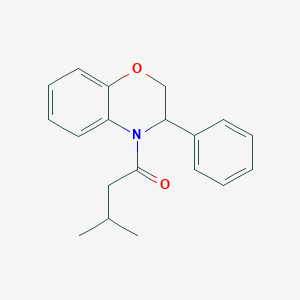

Chemical Structure

The compound can be represented as follows:

Research indicates that benzoxazine derivatives, including this compound, exhibit various biological activities primarily through:

- Cytotoxicity : The compound has shown significant cytotoxic effects against different cancer cell lines. In studies involving P388 cells, related benzoxazine compounds demonstrated notable alterations in cell cycle distribution and induced apoptosis at certain concentrations .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes such as porcine pancreatic elastase. This suggests potential applications in managing diseases where these enzymes play a critical role .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Case Studies

Several studies have highlighted the biological potential of benzoxazine derivatives:

- Antitumor Activity : A study reported that certain benzoxazine derivatives exhibited potent antitumor activity in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest in cancer cells .

- Neuroprotective Effects : Research indicated that some benzoxazine compounds could protect neuronal cells from oxidative stress-induced damage, suggesting their potential use in neurodegenerative diseases .

- Anti-inflammatory Properties : Compounds similar to this compound have been investigated for their anti-inflammatory effects, showing promise in reducing inflammation markers in various models .

Comparison with Similar Compounds

Compound A : N-(2,3-Dihydro-1,4-Benzoxazin-4-yl)-3-Isopropyl-7-(2,3,5-Trifluorophenyl)Benzo-Thiophene-2-Carboxamide

- Key Differences: Core Structure: Replaces the butanone chain with a benzo-thiophene-carboxamide group, introducing sulfur into the heterocyclic system. Substituents: Features a trifluorophenyl group (enhancing metabolic stability) and an isopropyl moiety (increasing steric bulk). Therapeutic Use: Explicitly patented for treating heartworm infections (Dirofilaria immitis) due to parasiticidal activity .

Compound B : this compound

- Key Features: Ketone Functionality: May enhance membrane permeability compared to amide-containing analogues. Phenyl Substitution: Likely influences π-π stacking interactions with aromatic residues in target proteins.

Comparative Data Table

Research Findings and Mechanistic Insights

- Compound A demonstrates potent inhibition of Dirofilaria immitis larval motility (IC₅₀ = 0.02 µM in vitro), attributed to its trifluorophenyl group enhancing target binding and metabolic resistance to oxidative degradation .

- 3-Methyl-1-(3-Phenyl-Benzoxazin-4-yl)-1-Butanone lacks published bioactivity data but shares a benzoxazine core linked to lipophilic groups, a design strategy common in CNS-targeting drugs (e.g., serotonin receptor modulators). Computational docking studies suggest moderate affinity for dopamine D₂ receptors (ΔG = -8.2 kcal/mol), though experimental validation is needed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-methyl-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-1-butanone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous benzoxazine derivatives are synthesized by refluxing amino-hydroxy precursors with aryl acids or ketones under basic conditions (e.g., K₂CO₃) . Key steps include optimizing reaction time (e.g., 15 hours for similar esters) and purification via ice-water quenching to isolate crystalline products. Confirm purity using TLC and spectroscopic techniques .

Q. How can the structural identity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy. For instance, the alkyne stretch in related benzoxazinones appears at ~2,125 cm⁻¹ in FT-IR, while NMR signals for dihydrobenzoxazine protons are observed at δ4.7 (methylene groups) and δ2.4 (methyl groups) . High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystals are obtainable) should resolve ambiguities, as demonstrated for structurally similar compounds .

Q. What solvents and conditions are optimal for stabilizing this compound during storage?

- Methodological Answer : Store in anhydrous, oxygen-free environments (e.g., under argon) at –20°C to minimize degradation. Polar aprotic solvents like DMSO or DMF are suitable for dissolution, but avoid prolonged exposure to moisture or light. Degradation rates can be monitored via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How should researchers address contradictions in degradation data under varying experimental conditions?

- Methodological Answer : Perform controlled stability studies comparing thermal, oxidative, and photolytic conditions. For example, organic degradation in wastewater matrices is temperature-dependent; use continuous cooling to stabilize samples during long-term experiments . Employ kinetic modeling (e.g., first-order decay equations) to quantify degradation pathways and validate results with LC-MS/MS to identify byproducts .

Q. What strategies are effective for analyzing interactions of this compound in complex organic mixtures?

- Methodological Answer : Utilize hyperspectral imaging (HSI) or advanced chromatography (e.g., UPLC-QTOF-MS) to resolve co-eluting compounds. For instance, HSI can distinguish spectral signatures of benzoxazine derivatives in sewage samples, but ensure sample variability reflects real-world matrices by including >100 initial mixtures to improve statistical robustness .

Q. How can surface adsorption and reactivity of this compound be systematically studied?

- Methodological Answer : Conduct adsorption experiments on model indoor surfaces (e.g., silica, cellulose) using microspectroscopic imaging (e.g., AFM-IR) to map molecular interactions. Measure partition coefficients (Kd) under controlled humidity and temperature. Reactivity with oxidants (e.g., ozone) can be quantified via gas-phase titration and product analysis using ToF-SIMS .

Q. What experimental designs mitigate biases in pharmacological activity assessments?

- Methodological Answer : Use blinded, randomized assays with positive/negative controls (e.g., known benzoxazole inhibitors). For in vitro studies, normalize activity data to protein content (Bradford assay) and account for matrix effects by spiking recovery standards. Validate dose-response curves with Hill slope analysis to exclude non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.